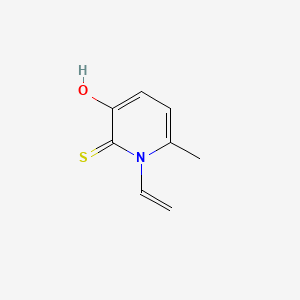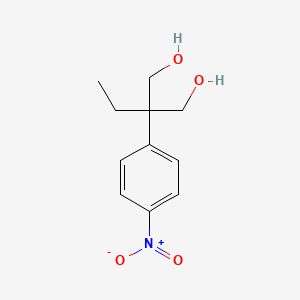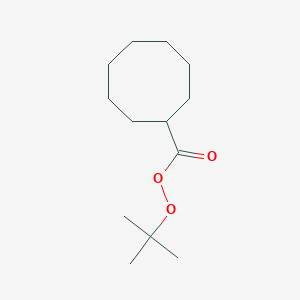
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide is a synthetic organic compound It is characterized by its complex structure, which includes a piperazinium core substituted with a valeryloxy group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide typically involves multiple steps:
Formation of the Piperazinium Core: The piperazinium core can be synthesized through the reaction of piperazine with appropriate alkylating agents under controlled conditions.
Introduction of the Valeryloxy Group: The valeryloxy group is introduced via esterification reactions, where 2,2-dimethylvaleric acid is reacted with an alcohol derivative of the piperazinium compound.
Final Iodination: The final step involves the iodination of the compound to form the diiodide salt. This is typically achieved using iodine or iodide salts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinium core, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazinium derivatives.
Applications De Recherche Scientifique
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium chloride
- 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium bromide
- 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium sulfate
Uniqueness
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide is unique due to its specific iodide substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific research applications where iodide presence is crucial.
Propriétés
Numéro CAS |
32651-70-0 |
|---|---|
Formule moléculaire |
C17H36I2N2O2 |
Poids moléculaire |
554.3 g/mol |
Nom IUPAC |
3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2,2-dimethylpentanoate;diiodide |
InChI |
InChI=1S/C17H36N2O2.2HI/c1-7-9-17(2,3)16(20)21-15-8-10-19(6)13-11-18(4,5)12-14-19;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
FLJMGWFHOBBDKV-UHFFFAOYSA-L |
SMILES canonique |
CCCC(C)(C)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
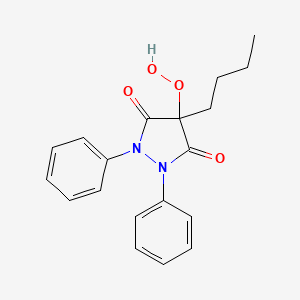
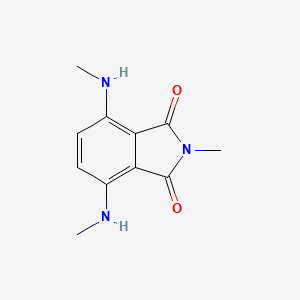

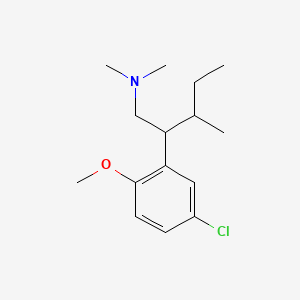
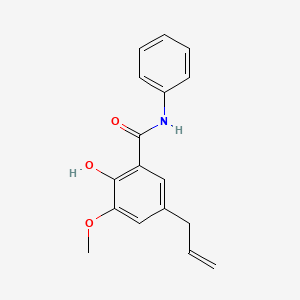
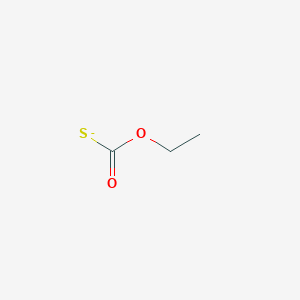
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


